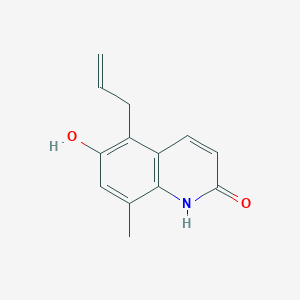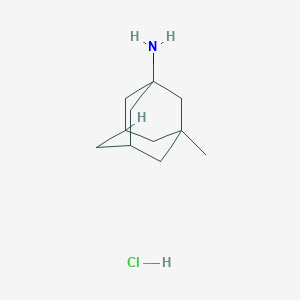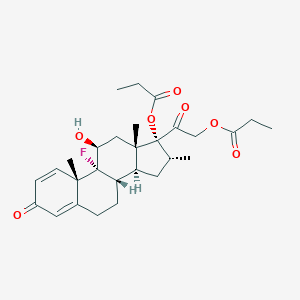![molecular formula C19H15F3IN3O B132129 3-碘-4-甲基-N-[3-(4-甲基-1H-咪唑-1-基)-5-(三氟甲基)苯基]苯甲酰胺 CAS No. 926922-18-1](/img/structure/B132129.png)
3-碘-4-甲基-N-[3-(4-甲基-1H-咪唑-1-基)-5-(三氟甲基)苯基]苯甲酰胺
描述
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the iodo, methyl, and trifluoromethyl substituents. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Notably, the Amini et al. study (reference ) synthesized related compounds with similar imidazole-containing structures, which may provide insights into the synthetic pathway for our target compound.
科学研究应用
合成和在癌症研究中的应用
- 3-碘-4-甲基-N-[3-(4-甲基-1H-咪唑-1-基)-5-(三氟甲基)苯基]苯甲酰胺被用于合成抗肿瘤药物,如尼洛替尼。尼洛替尼是从包括3-三氟甲基-5-(4-甲基-1H-咪唑-1-基)苯胺在内的各种化合物合成的,表现出显著的产量和治疗癌症潜力(Wang Cong-zhan, 2009)。
抗纤维化和抗转移效应
- 这种化合物是合成IN-1130的一部分,这是一种新型ALK5抑制剂,显示出在抑制肾脏和肝脏纤维化方面的潜力。它还在动物模型中对乳腺癌具有抗转移效应,表明其作为口服抗纤维化药物的潜力(Y. W. Kim et al., 2008)。
合成抗炎药物
- 这种化合物有助于合成各种抗炎药物。例如,使用类似化学结构合成的吲哚基氮杂环丙酮酮显示出显著的抗炎活性,与非甾体类抗炎药物(NSAIDS)相当(R. Kalsi et al., 1990)。
在心脏电生理活动中的作用
- 从类似化学结构衍生的N-取代咪唑基苯甲酰胺已被研究其心脏电生理活性。这些化合物,包括3-碘-4-甲基-N-[3-(4-甲基-1H-咪唑-1-基)-5-(三氟甲基)苯基]苯甲酰胺,在心脏应用中具有作为III类电生理药物的潜力(T. K. Morgan et al., 1990)。
合成具有工业应用的聚酰亚胺
- 该化合物还用于合成新型三芳基咪唑基含胺,导致新芳香族聚酰亚胺的产生。由于它们在极性有机溶剂中的溶解性和热稳定性,这些聚酰亚胺在各个行业中有应用(Z. Rafiee & M. Rasekh, 2017)。
在抗菌和抗癫痫药物中的应用
- 3-碘-4-甲基-N-[3-(4-甲基-1H-咪唑-1-基)-5-(三氟甲基)苯基]苯甲酰胺的化学结构被纳入各种抗菌和抗癫痫药物的合成中,展示了它在药物化学中的多功能性(Snehal Patel et al., 2009)。
未来方向
属性
IUPAC Name |
3-iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3IN3O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDHGZLDAZNYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590823 | |
| Record name | 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
926922-18-1 | |
| Record name | 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

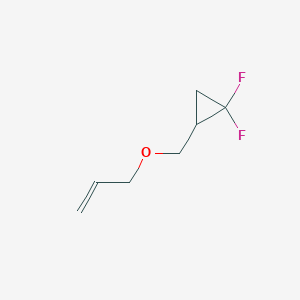
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
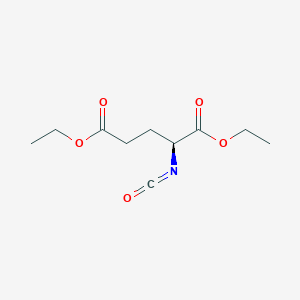
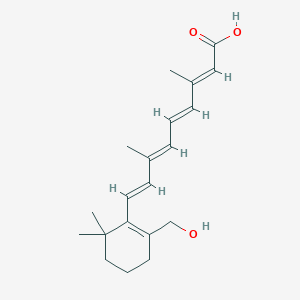
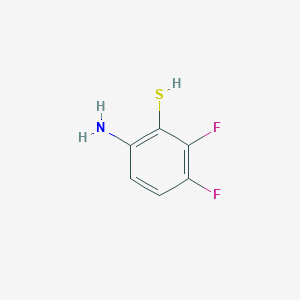
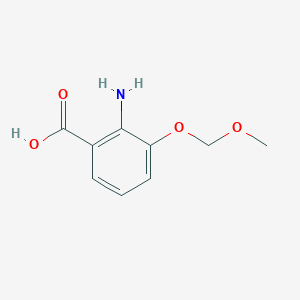
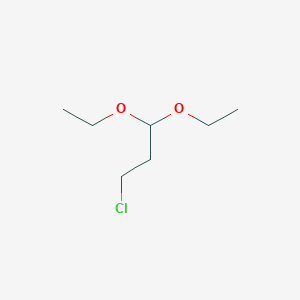
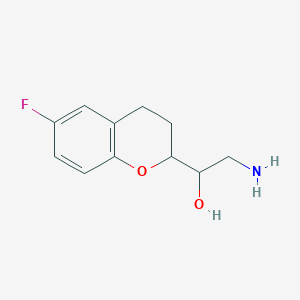
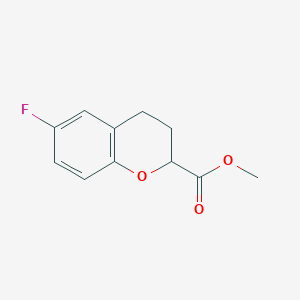
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
